N,N-Diethyl-2-methylnaphthalene-1-carboxamide
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Overview
Description
N,N-Diethyl-2-methyl-1-naphthamide: is an organic compound with the molecular formula C16H19NO . It is a derivative of naphthalene, characterized by the presence of a diethylamino group and a methyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methyl-1-naphthamide typically involves the reaction of 2-methyl-1-naphthoyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of N,N-Diethyl-2-methyl-1-naphthamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-methyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives
Reduction: Naphthyl alcohol derivatives
Substitution: Halogenated naphthamide derivatives
Scientific Research Applications
N,N-Diethyl-2-methyl-1-naphthamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methyl-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N-Diethyl-1-naphthamide
- N,N-Dimethyl-2-methyl-1-naphthamide
- N,N-Diethyl-2-ethyl-1-naphthamide
Comparison: N,N-Diethyl-2-methyl-1-naphthamide is unique due to the presence of both diethylamino and methyl groups on the naphthalene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group at the 2-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
173852-15-8 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N,N-diethyl-2-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H19NO/c1-4-17(5-2)16(18)15-12(3)10-11-13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3 |
InChI Key |
BJVHLRVUZSMMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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